3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10F2O2S and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methylsulfanylmethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets and its effects on various biological pathways .
Industry: While not widely used in industry, this compound’s unique properties could make it valuable in the development of new materials or as a specialty chemical in various industrial applications .
Mechanism of Action
Comparison with Similar Compounds
3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanylmethyl group.
Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: The presence of both difluoromethyl and methylsulfanylmethyl groups on the cyclobutane ring makes 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid unique.
Properties
IUPAC Name |
3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPCRIMYXDBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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